molecular formula C21H27N3O3 B2527053 Ethyl 4-(cycloheptylamino)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 923692-69-7

Ethyl 4-(cycloheptylamino)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2527053
CAS No.: 923692-69-7
M. Wt: 369.465
InChI Key: ZFTPCGMCZUZKQK-UHFFFAOYSA-N
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Description

Ethyl 4-(cycloheptylamino)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(cycloheptylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-27-21(26)20-17(22-16-11-6-4-5-7-12-16)14-19(25)24(23-20)18-13-9-8-10-15(18)2/h8-10,13-14,16,22H,3-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTPCGMCZUZKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC2CCCCCC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(cycloheptylamino)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H22N4O3C_{16}H_{22}N_4O_3 and a molecular weight of approximately 306.37 g/mol. The structural formula is essential for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O₃
Molecular Weight306.37 g/mol
CAS Number120049-79-8
SMILESCCOC(=O)C1=NN(C(=N)C(C#N)=C1C)C1=CC=C(C)C=C1

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Mechanism of Action:
The compound is believed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from mitochondria and subsequent activation of caspases.

Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction .

Antimicrobial Activity

This compound has also been tested for antimicrobial properties against various bacterial strains.

Results:
In vitro tests showed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic potential. Preliminary studies suggest:

  • Absorption: Rapid absorption post oral administration.
  • Distribution: Widely distributed in tissues with a preference for liver and kidneys.
  • Metabolism: Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion: Excreted mainly via urine as metabolites.

Toxicity Profile

Toxicological assessments have indicated that at therapeutic doses, the compound exhibits low toxicity. However, further studies are necessary to evaluate long-term effects and potential organ toxicity.

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